molecular formula C13H15N3O3S2 B2523038 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865180-16-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2523038
CAS No.: 865180-16-1
M. Wt: 325.4
InChI Key: UACCDEUDCRHRPE-SQFISAMPSA-N
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Description

(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an allyl group at position 3, a sulfamoyl group at position 6, and a propionamide moiety via an imine linkage. This compound is of interest due to its structural similarity to pharmacologically active molecules, particularly those targeting enzymes or receptors via sulfonamide or thiazole-mediated mechanisms .

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-3-7-16-10-6-5-9(21(14,18)19)8-11(10)20-13(16)15-12(17)4-2/h3,5-6,8H,1,4,7H2,2H3,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACCDEUDCRHRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative to form the benzo[d]thiazole ring.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.

    Formation of the Propionamide Moiety: The final step involves the condensation of the intermediate with propionyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The benzo[d]thiazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced sulfamoyl derivatives.

    Substitution: Halogenated or nitrated benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or bacterial infections, due to its ability to interact with specific molecular targets.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to enzymes or receptors, modulating their activity. The allyl and sulfamoyl groups may enhance binding affinity and specificity, leading to potent biological effects. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, spectroscopic data, and synthetic pathways.

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Benzo[d]thiazole 3-Allyl, 6-sulfamoyl Sulfonamide, imine, allyl Potential enzyme inhibition
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () 1,2,4-Triazole Phenylacetyl, ethyl carbamate Carbamate, triazole, phenylacetyl Nucleophilic reactivity
N-((Z)-3-((E)-4-((3-Amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide () Benzo[d]thiazole Carbamoyl, hydroxypropoxy, oxazole Oxazole, carbamoyl, amino pyridine STING agonist activity
  • Sulfamoyl vs.
  • Allyl vs.

Spectroscopic Data Comparison

  • ¹H NMR Shifts :

    • Target Compound (Expected) : Allyl protons (~5.0–6.0 ppm), sulfamoyl NH2 (~7.5–8.5 ppm due to electron-withdrawing sulfonyl group) .
    • ’s Compound : CH2 at δ 3.4 ppm, NH2 at δ 4.3 ppm (lower deshielding vs. sulfamoyl) .
    • ’s Compound : Hydroxypropoxy protons (~3.5–4.5 ppm), carbamoyl NH2 (~6.8–7.2 ppm) .
  • Synthetic Yields :

    • ’s compound was synthesized in 63% yield via multi-step reactions, suggesting moderate efficiency . Comparable data for the target compound is unavailable, but allyl-group introduction may require optimized conditions to avoid side reactions.

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a thiazole ring, an allyl group, and a sulfonamide moiety, which are known to contribute to various pharmacological properties, including antibacterial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 419.5 g/mol. Its structure includes:

  • Thiazole Ring : Provides stability and reactivity.
  • Allyl Group : Enhances biological activity through potential interactions with biological targets.
  • Sulfonamide Moiety : Known for its antibacterial properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

  • Antibacterial Activity : The sulfonamide group may inhibit bacterial folate synthesis, which is critical for bacterial growth and replication.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, possibly through the activation of caspase pathways and disruption of mitochondrial function.
  • Antifungal Activity : Similar compounds have shown promise in inhibiting fungal growth, indicating that this compound may also exhibit antifungal properties.

The precise mechanism of action for this compound is not fully elucidated; however, it likely involves:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to specific receptors that modulate cellular responses.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds within the benzo[d]thiazole class, providing insights into their pharmacological potential:

StudyCompoundFindings
Study A(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)Exhibited significant antibacterial activity against Gram-positive bacteria.
Study BRelated Thiazole DerivativeInduced apoptosis in human cancer cell lines, suggesting potential for anticancer therapy.
Study CSulfonamide CompoundsDemonstrated broad-spectrum antimicrobial activity, supporting the hypothesis for similar effects in (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene).

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors such as:

  • Formation of the thiazole ring.
  • Introduction of the allyl and sulfonamide groups.
  • Final coupling with propionamide.

These synthetic routes are optimized for yield and purity, often utilizing techniques like high-performance liquid chromatography (HPLC) for purification.

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